molecular formula C20H18N2O3S B3491667 methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate

methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate

Cat. No.: B3491667
M. Wt: 366.4 g/mol
InChI Key: YQBHSNLAXLWUQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of compounds with a carbonyl group often involves a nitration, a conversion from the nitro group to an amine, and a bromination . Another approach involves the use of a green catalyst for the synthesis of β-amino carbonyl/nitrile compounds by aza-Michael reaction .


Molecular Structure Analysis

While specific structural analysis of “methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate” is not available, similar compounds such as 4-[(benzylamino)carbonyl]-1-methylpyridinium have been studied. These compounds are planar due to the sp2 hybridization of the carbon and oxygen in the carbonyl group .


Chemical Reactions Analysis

The carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction . Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mechanism of Action

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). This reaction is acid-catalyzed and reversible .

Safety and Hazards

Specific safety and hazard information for “methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate” is not available.

Future Directions

Recent research has focused on the use of solvent-free reactions and organocatalysis for the synthesis of β-amino acids and their derivatives . This approach could potentially be applied to the synthesis and study of “methyl {3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}carbamate” in the future.

Properties

IUPAC Name

methyl N-[3-(benzylcarbamoyl)-4-phenylthiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-20(24)22-19-17(16(13-26-19)15-10-6-3-7-11-15)18(23)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBHSNLAXLWUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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